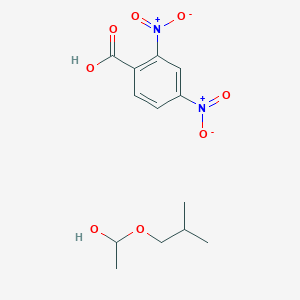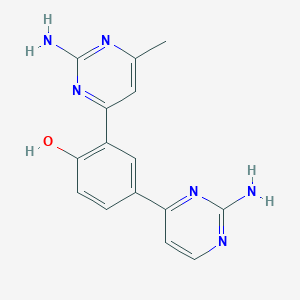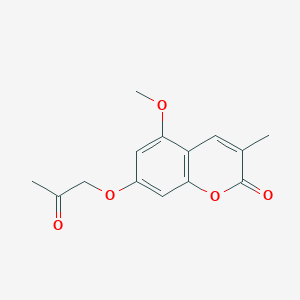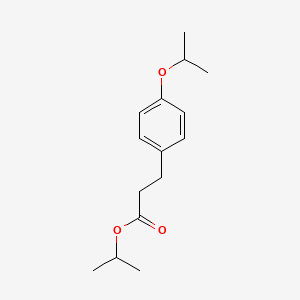![molecular formula C12H5ClO3 B12566592 Naphtho[2,3-b]furan-4,9-dione, 2-chloro- CAS No. 189763-10-8](/img/structure/B12566592.png)
Naphtho[2,3-b]furan-4,9-dione, 2-chloro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Naphtho[2,3-b]furan-4,9-dione, 2-chloro- is a chemical compound that belongs to the class of naphthofuranquinones This compound is characterized by a fused ring structure consisting of a naphthalene ring and a furan ring, with a chlorine atom attached to the quinone moiety
準備方法
Synthetic Routes and Reaction Conditions
One of the efficient synthetic routes for Naphtho[2,3-b]furan-4,9-dione involves a palladium-catalyzed reverse hydrogenolysis process. This method entails the coupling of 2-hydroxy-1,4-naphthoquinones with olefins in the presence of commercially available palladium on carbon (Pd/C) as a catalyst. The reaction proceeds without the need for oxidants or hydrogen acceptors, making it an environmentally friendly approach .
Another method involves a visible-light-mediated [3+2] cycloaddition reaction. This approach uses visible light to drive the cycloaddition of naphthoquinones with suitable dienophiles, resulting in the formation of Naphtho[2,3-b]furan-4,9-dione derivatives. This method is notable for its excellent regioselectivity and functional group tolerance .
Industrial Production Methods
Industrial production of Naphtho[2,3-b]furan-4,9-dione, 2-chloro- typically involves large-scale application of the aforementioned synthetic routes. The use of palladium-catalyzed processes and visible-light-mediated reactions allows for efficient and scalable production of this compound, with minimal environmental impact.
化学反応の分析
Types of Reactions
Naphtho[2,3-b]furan-4,9-dione, 2-chloro- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used to replace the chlorine atom under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted naphthofuranquinones, hydroquinone derivatives, and other functionalized naphtho[2,3-b]furan-4,9-diones.
科学的研究の応用
Chemistry: The compound serves as a valuable intermediate in the synthesis of complex organic molecules and materials.
Industry: Naphtho[2,3-b]furan-4,9-dione derivatives are used in the development of advanced materials with specific electronic and optical properties.
作用機序
The mechanism of action of Naphtho[2,3-b]furan-4,9-dione, 2-chloro- involves its interaction with various molecular targets and pathways. The compound’s quinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound effective against cancer cells and other proliferative disorders . Additionally, the compound can inhibit specific enzymes and signaling pathways involved in cell proliferation and survival.
類似化合物との比較
Naphtho[2,3-b]furan-4,9-dione, 2-chloro- can be compared with other similar compounds, such as:
Naphtho[2,3-b]thiophene-4,9-dione: This compound has a sulfur atom in place of the oxygen atom in the furan ring and exhibits similar redox properties and biological activities.
Naphtho[2,3-b]furan-4,9-dione: The parent compound without the chlorine substitution, which also shows significant biological activities and is used in similar applications.
The uniqueness of Naphtho[2,3-b]furan-4,9-dione, 2-chloro- lies in its specific substitution pattern, which can modulate its reactivity and biological activity, making it a valuable compound for targeted applications in research and industry.
特性
CAS番号 |
189763-10-8 |
|---|---|
分子式 |
C12H5ClO3 |
分子量 |
232.62 g/mol |
IUPAC名 |
2-chlorobenzo[f][1]benzofuran-4,9-dione |
InChI |
InChI=1S/C12H5ClO3/c13-9-5-8-10(14)6-3-1-2-4-7(6)11(15)12(8)16-9/h1-5H |
InChIキー |
ISQBCDSRDBURHM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)OC(=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Phosphonic acid, [(2-iodoethoxy)methyl]-, bis(2,2,2-trifluoroethyl) ester](/img/structure/B12566510.png)
![Benzoic acid, 4-methoxy-, 2-[(phenylimino)methyl]phenyl ester](/img/structure/B12566518.png)

![Tributyl[4-(1,3-dioxolan-2-YL)buta-1,3-dien-1-YL]stannane](/img/structure/B12566530.png)









methanone](/img/structure/B12566601.png)
